Product packaging for Itraconazole, (R)-(-)-(Cat. No.:CAS No. 154003-19-7)

Itraconazole, (R)-(-)-

Cat. No.: B13574309
CAS No.: 154003-19-7
M. Wt: 705.6 g/mol
InChI Key: VHVPQPYKVGDNFY-DKYCYSLVSA-N
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Description

Historical Context of Triazole Antifungals in Drug Discovery

The development of azole antifungal agents marked a significant advancement in the treatment of systemic fungal infections. Following the introduction of imidazoles, the first-generation triazoles, including fluconazole (B54011) and itraconazole (B105839), emerged in the 1980s. nih.govmdpi.com These compounds offered a broader spectrum of activity and an improved safety profile compared to their predecessors. nih.gov The primary mechanism of action for triazole antifungals is the inhibition of lanosterol (B1674476) 14α-demethylase, a crucial enzyme in the fungal cell membrane's ergosterol (B1671047) biosynthesis pathway. nih.govecancer.org This disruption of ergosterol synthesis leads to impaired membrane integrity and ultimately, fungal cell death. researchgate.net

The success of first-generation triazoles spurred the development of second-generation agents with enhanced potency and a wider range of action against resistant and emerging fungal pathogens. nih.gov Despite these advancements, the emergence of drug-resistant fungal strains remains a significant challenge, driving ongoing research into novel triazole derivatives and their mechanisms of action. ebsco.comnih.gov

Significance of the (R)-(-)-Itraconazole Isomer in Antifungal and Repurposing Research

The stereochemistry of itraconazole plays a critical role in its biological activity. Research into the individual stereoisomers has revealed that the antifungal and anti-angiogenic properties are not equally distributed among them. For instance, studies have shown that all eight stereoisomers of itraconazole have been synthesized and evaluated for their activity against human endothelial cell proliferation and various fungal strains. nih.gov

Overview of Advanced Research Trajectories for Itraconazole

Beyond its established role as an antifungal agent, itraconazole has garnered significant attention for its potential in cancer therapy. ecancer.orgnih.govnih.gov This repurposing is based on several key mechanisms of action that are distinct from its antifungal properties.

One of the most well-documented repurposed activities of itraconazole is its ability to inhibit angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. researchgate.netacs.orgnih.gov Itraconazole has been shown to inhibit vascular endothelial growth factor (VEGF) signaling, a critical pathway in angiogenesis. nih.govaacrjournals.org Specifically, it can interfere with the glycosylation and trafficking of VEGF receptor 2 (VEGFR2), leading to reduced endothelial cell proliferation and migration. aacrjournals.orgcornell.edu

Another significant area of research is itraconazole's role as an inhibitor of the Hedgehog signaling pathway, a crucial pathway in embryonic development that can be aberrantly reactivated in several types of cancer, including basal cell carcinoma, medulloblastoma, and pancreatic cancer. ecancer.orgaacrjournals.org By inhibiting this pathway, itraconazole can suppress tumor growth. ecancer.org

Furthermore, itraconazole has been investigated for its ability to induce autophagic cell death in cancer cells and to reverse multidrug resistance, a major obstacle in chemotherapy. nih.govecancer.org Clinical and preclinical studies have explored the use of itraconazole as a monotherapy or in combination with other chemotherapeutic agents for various cancers, including prostate, lung, and pancreatic cancer. nih.govaacrjournals.orgcornell.edu

Interactive Data Table: Research Findings on Itraconazole's Repurposed Activities

Research AreaKey FindingsRelevant Cancers
Anti-Angiogenesis Inhibits VEGF signaling by preventing VEGFR2 glycosylation and trafficking. nih.govaacrjournals.org Reduces endothelial cell proliferation, migration, and tube formation. nih.govNon-small cell lung cancer, Prostate cancer nih.govcornell.edu
Hedgehog Pathway Inhibition Inhibits the Hedgehog signaling pathway at clinically relevant concentrations. ecancer.org Effective against smoothened (SMO) mutations that confer resistance to other inhibitors. aacrjournals.orgBasal cell carcinoma, Medulloblastoma, Pancreatic cancer ecancer.orgaacrjournals.orgaacrjournals.org
Autophagy Induction Induces autophagic growth arrest in glioblastoma cells. ecancer.orgGlioblastoma ecancer.org
Reversal of Multidrug Resistance Reverses multidrug resistance in various cancer cell lines. nih.govOvarian cancer, Breast cancer nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C35H38Cl2N8O4 B13574309 Itraconazole, (R)-(-)- CAS No. 154003-19-7

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

154003-19-7

Molecular Formula

C35H38Cl2N8O4

Molecular Weight

705.6 g/mol

IUPAC Name

2-[(2R)-butan-2-yl]-4-[4-[4-[4-[[(2S,4R)-2-(2,4-dichlorophenyl)-2-(1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]piperazin-1-yl]phenyl]-1,2,4-triazol-3-one

InChI

InChI=1S/C35H38Cl2N8O4/c1-3-25(2)45-34(46)44(24-40-45)29-7-5-27(6-8-29)41-14-16-42(17-15-41)28-9-11-30(12-10-28)47-19-31-20-48-35(49-31,21-43-23-38-22-39-43)32-13-4-26(36)18-33(32)37/h4-13,18,22-25,31H,3,14-17,19-21H2,1-2H3/t25-,31-,35-/m1/s1

InChI Key

VHVPQPYKVGDNFY-DKYCYSLVSA-N

Isomeric SMILES

CC[C@@H](C)N1C(=O)N(C=N1)C2=CC=C(C=C2)N3CCN(CC3)C4=CC=C(C=C4)OC[C@@H]5CO[C@@](O5)(CN6C=NC=N6)C7=C(C=C(C=C7)Cl)Cl

Canonical SMILES

CCC(C)N1C(=O)N(C=N1)C2=CC=C(C=C2)N3CCN(CC3)C4=CC=C(C=C4)OCC5COC(O5)(CN6C=NC=N6)C7=C(C=C(C=C7)Cl)Cl

Origin of Product

United States

Synthetic Methodologies and Stereochemical Control of Itraconazole, R

Chiral Synthesis Approaches for Itraconazole (B105839) Enantiomers

The synthesis of specific itraconazole enantiomers necessitates precise control over the stereochemistry at its three chiral centers. Various strategies have been developed to achieve this, primarily focusing on the enantioselective synthesis of key precursors and the application of stereocontrol strategies throughout the total synthesis.

Enantioselective Synthesis of (R)-(-)-Itraconazole Precursors

Another key intermediate is the triazole-containing dioxolane. The synthesis of this component can be challenging due to the basic nature of the triazole group, which can interfere with standard ketalization procedures. nih.gov To circumvent this, a common strategy involves first attaching the triazole moiety to a halogenated ketone, followed by ketalization with a tosylated glycerol. nih.gov

The synthesis of the triazolone moiety with a specific stereochemistry at the sec-butyl side chain is also crucial. This is often achieved by alkylating the triazolone ring with an enantiomerically pure alkyl bromide or brosylate, which are in turn prepared from commercially available and stereochemically defined alcohols. researchgate.net

Stereocontrol Strategies in Itraconazole Total Synthesis

Total synthesis of a specific itraconazole stereoisomer, such as (R)-(-)-itraconazole, requires a convergent approach where the pre-synthesized chiral fragments are coupled together. The final step typically involves the condensation of the tosylated dioxolane intermediate with the appropriate triazolone side chain. nih.govgoogle.com

For example, the synthesis of hydroxyitraconazole (B3325177) enantiomers has been achieved through a palladium-catalyzed amination of a triazolone with a piperazine (B1678402) derivative as a key step. researchgate.net The required enantiomerically pure dioxolyl tosylate and the alkylated triazolone were prepared separately, ensuring high stereochemical purity in the final product. researchgate.net

Recycling protocols have also been implemented to improve the yield of the desired diastereomer. This involves the diastereoselective crystallization of a tosylate salt, followed by re-equilibration of the mother liquor and subsequent crystallization to obtain the enantiomerically and diastereomerically pure acetonide. researchgate.net

Palladium-Catalyzed Transfer Hydrogenation in Itraconazole Synthesis

Palladium-catalyzed reactions are pivotal in modern organic synthesis due to their efficiency and selectivity under mild conditions. researchgate.net In the synthesis of itraconazole, palladium-catalyzed transfer hydrogenation is a key step for the reduction of a nitro group to an aniline (B41778). nih.gov This aniline is a crucial intermediate for the construction of the triazolone ring system. nih.gov

Industrial Synthesis Routes for Itraconazole Stereoisomers

The industrial synthesis of itraconazole typically produces a racemic mixture of the four cis-stereoisomers. google.com The process often involves the condensation of 2-(2,4-dichlorophenyl)-2-(1H-1,2,4-triazol-1-yl-methyl)-1,3-dioxolane-4-methanol-4-methyl benzenesulfonate (B1194179) with 2,4-dihydro-4-[4-[4-[(4-hydroxyphenyl)-1-piperazinyl]phenyl]2-(1-methylpropyl)-3H-1,2,4-triazol-3-one. google.com The reaction is carried out in the presence of a base like sodium hydroxide (B78521) in a dipolar aprotic solvent such as dimethylformamide (DMF). google.com

A key challenge in the industrial setting is to obtain the desired 1:1:1:1 ratio of the four stereoisomeric cis forms, which is suitable for pharmaceutical formulations. google.com This is often achieved through a specific purification process of the crude itraconazole. The purification can involve the use of a mixture of solvents like dimethylformamide, acetone, and methanol (B129727) to obtain the desired isomeric ratio. google.com

One patented method for the synthesis of a key intermediate, cis-2-(2,4-dichlorophenyl)-2-(1H-1,2,4-triazole-1-methyl)-1,3-dioxolane-4-methanol, reports a yield of over 80% with an isomer impurity content of less than 11%, making it suitable for large-scale industrial production. patsnap.com

Green Chemistry Principles Applied to Itraconazole Synthesis

Green chemistry principles aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. While specific, comprehensive studies on the application of green chemistry to the entire itraconazole synthesis are not widely detailed in the provided results, some aspects align with these principles.

The use of catalytic reactions, such as the palladium-catalyzed hydrogenation, is a core principle of green chemistry as it reduces the need for stoichiometric reagents. researchgate.net Additionally, the development of efficient synthetic routes with high yields, like the one reported for the triazole intermediate with over 80% yield, minimizes waste. patsnap.com

Furthermore, research into co-crystallization of itraconazole with amino acids using techniques like neat and cocktail cogrinding presents a greener approach to formulation by limiting the use of organic solvents. researchgate.net The synthesis of thiazole-imino derivatives, related to antifungal agents, has also been explored using greener methods in aqueous media, avoiding hazardous solvents like sulfuric acid. ufms.br

Purification and Separation Techniques for Itraconazole Stereoisomers

Given that itraconazole is often synthesized as a mixture of stereoisomers, effective purification and separation techniques are crucial for obtaining specific enantiomers or a desired isomeric ratio. nih.govgoogle.com

Chromatographic Methods:

High-Performance Liquid Chromatography (HPLC): Chiral HPLC is a widely used technique for the analytical and semipreparative separation of itraconazole stereoisomers. nih.govrotachrom.com Polysaccharide-based stationary phases, such as cellulose (B213188) tris-(4-methylbenzoate) and cellulose tris-(3,5-dimethylphenylcarbamate), have been successfully employed to resolve all four cis-stereoisomers. nih.gov A two-step HPLC approach can be used, where the initial separation yields two pure stereoisomers and a mixed fraction, which is then further separated in a second run. nih.gov

Supercritical Fluid Chromatography (SFC): SFC is gaining traction as a more cost-effective and environmentally friendly alternative to HPLC for chiral separations, utilizing supercritical CO2 as the mobile phase. rotachrom.com

Other Techniques:

Crystallization: Preferential crystallization and diastereoisomeric crystallization are established methods for resolving enantiomers on an industrial scale. researchgate.netsavemyexams.com In the context of itraconazole synthesis, diastereoselective crystallization of a tosylate salt has been used to isolate a specific diastereomer. researchgate.net

Electrokinetic Chromatography (EKC): The four stereoisomers of itraconazole have been successfully resolved using EKC with a cyclodextrin (B1172386) (heptakis-2,3,6-tri-O-methyl-beta-CD) as a chiral selector. nih.gov

The table below summarizes some of the key separation techniques and their applications for itraconazole stereoisomers.

Technique Stationary/Mobile Phase or Selector Application Reference
HPLCCellulose tris-(4-methylbenzoate)Semipreparative isolation of four stereoisomers nih.gov
HPLCCellulose tris-(3,5-dimethylphenylcarbamate)Complementary selectivity for full separation nih.gov
EKCHeptakis-2,3,6-tri-O-methyl-beta-CDResolution of four stereoisomers nih.gov
CrystallizationDiastereoselective crystallization of tosylate saltIsolation of a specific diastereomer researchgate.net

Molecular and Cellular Mechanisms of Action of Itraconazole, R

Primary Antifungal Mechanism: Ergosterol (B1671047) Biosynthesis Inhibition

The principal antifungal action of Itraconazole (B105839), (R)-(-)-, lies in its ability to inhibit the synthesis of ergosterol, an essential sterol component of the fungal cell membrane that is analogous to cholesterol in mammalian cells. patsnap.comnih.gov This inhibition disrupts the membrane's structural integrity and fluidity, leading to increased permeability and ultimately fungal cell death. patsnap.comdroracle.ai

Itraconazole's selective toxicity towards fungal cells is attributed to its high affinity for the fungal cytochrome P450 enzyme, 14α-demethylase (also known as CYP51 or Erg11). droracle.aiaocd.orgmdpi.com This enzyme is a critical catalyst in the conversion of lanosterol (B1674476) to ergosterol. patsnap.compatsnap.com Itraconazole binds more avidly to fungal CYP51 than to its mammalian counterpart, which is involved in cholesterol biosynthesis. droracle.ainih.gov This selectivity minimizes the drug's impact on human cells. droracle.ai Studies have shown that Itraconazole binds tightly to Candida albicans CYP51 with a high affinity, while its binding to human CYP51 is significantly weaker. nih.gov

The inhibitory action of Itraconazole on CYP51 is achieved through the interaction of its triazole ring with the heme iron atom at the enzyme's active site. drugbank.comresearchgate.net The nitrogen atom (N-4) of the triazole ring coordinates with the heme iron, preventing the binding of the natural substrate, lanosterol, and halting the demethylation process. nih.govresearchgate.net In addition to this primary interaction, the side chains of the Itraconazole molecule form further connections with the polypeptide structure of the CYP51 enzyme, reinforcing the binding and inhibition. researchgate.net

Crystallographic studies of fungal CYP51 in complex with azole inhibitors have provided detailed insights into the structural basis of their interaction. frontiersin.orgpnas.org These studies reveal that the elongated structure of Itraconazole fits into the active site channel of the enzyme. frontiersin.org The drug's lipophilic portions interact with hydrophobic residues within the active site, while the polar triazole head coordinates with the central heme iron. researchgate.net This comprehensive binding prevents the conformational changes necessary for the catalytic cycle of the enzyme. pnas.org

The inhibition of ergosterol synthesis by Itraconazole leads to a depletion of ergosterol in the fungal cell membrane and an accumulation of toxic 14α-methylated sterol precursors, such as lanosterol. patsnap.compatsnap.comnih.gov This altered sterol composition disrupts the normal packing of phospholipids, increasing the membrane's permeability and fluidity. patsnap.comnih.gov The compromised membrane integrity leads to the leakage of essential cellular components and ions, ultimately resulting in the cessation of fungal growth and cell death. patsnap.comnih.gov

The disruption of the fungal cell membrane's integrity due to ergosterol depletion also has secondary effects on other cellular processes, including the synthesis of chitin (B13524), a crucial component of the fungal cell wall. drugbank.comnih.govmedex.com.bd The enzymes responsible for chitin synthesis are membrane-bound, and their activity is dependent on the proper lipid environment. medex.com.bd The altered membrane composition caused by Itraconazole can lead to the dysregulation of these enzymes, resulting in abnormal cell wall formation and further contributing to the antifungal effect. drugbank.commedex.com.bd

Alternative Molecular Targets of Itraconazole, (R)-(-)- Beyond Ergosterol Synthesis

Beyond its well-established antifungal mechanism, Itraconazole has been shown to interact with several other molecular targets, leading to a range of biological activities, including anti-angiogenic and anti-cancer effects. nih.govecancer.orgnih.gov These alternative mechanisms are distinct from its inhibition of fungal sterol biosynthesis. reya-lab.org

Key alternative molecular targets and pathways affected by Itraconazole include:

Angiogenesis Inhibition : Itraconazole has been identified as a potent inhibitor of angiogenesis, the formation of new blood vessels. nih.govnih.govlabmedica.com This effect is mediated through multiple pathways, including the inhibition of Vascular Endothelial Growth Factor (VEGF) signaling. nih.govdovepress.com Itraconazole can prevent the proper glycosylation and phosphorylation of VEGFR2, a key receptor in the VEGF pathway, thereby inhibiting endothelial cell proliferation, migration, and tube formation. researchgate.netovid.com

Hedgehog Signaling Pathway Inhibition : Itraconazole is a potent antagonist of the Hedgehog (Hh) signaling pathway, which is crucial for embryonic development and is often aberrantly activated in various cancers. reya-lab.orgnih.govfrontiersin.org Itraconazole acts on the essential Hh pathway component Smoothened (SMO), preventing its ciliary accumulation and subsequent activation of the Gli family of transcription factors. reya-lab.orgnih.gov This inhibition occurs through a mechanism distinct from that of other SMO antagonists. nih.govnih.gov

mTOR Signaling Pathway Inhibition : Itraconazole has been shown to inhibit the mechanistic target of rapamycin (B549165) (mTOR) signaling pathway, a critical regulator of cell growth, proliferation, and survival. researchgate.netpnas.orgnih.gov This inhibition is linked to its interaction with the mitochondrial protein voltage-dependent anion channel 1 (VDAC1). pnas.orgpnas.org By binding to VDAC1, Itraconazole disrupts mitochondrial metabolism, leading to the activation of AMP-activated protein kinase (AMPK), which in turn inhibits mTOR. pnas.orgpnas.org

Reversal of Multidrug Resistance : Itraconazole can inhibit the function of P-glycoprotein (P-gp), an efflux pump that contributes to multidrug resistance in cancer cells by actively transporting chemotherapeutic agents out of the cell. nih.govresearchgate.net By blocking P-gp, Itraconazole can increase the intracellular concentration and efficacy of co-administered anticancer drugs. nih.gov

Induction of Autophagy : In some cancer cell types, Itraconazole has been observed to induce autophagic growth arrest or cell death. ecancer.orgnih.govovid.com

Inhibition of Hedgehog Signaling Pathway

(R)-(-)-Itraconazole has been identified as a potent antagonist of the Hedgehog (Hh) signaling pathway, a critical regulator of embryonic development and tissue homeostasis that is aberrantly activated in various cancers. nih.govnih.gov Its inhibitory action is distinct from its effect on fungal sterol biosynthesis. nih.govnih.gov

The primary molecular target of (R)-(-)-Itraconazole within the Hedgehog pathway is the Smoothened (SMO) protein, a seven-transmembrane receptor essential for signal transduction. nih.govnih.gov In the canonical pathway, the binding of the Hedgehog ligand to its receptor, Patched (PTCH), alleviates the inhibition of SMO, allowing it to accumulate in the primary cilium and initiate downstream signaling. nih.gov

(R)-(-)-Itraconazole disrupts this process by acting on SMO through a mechanism separate from that of other known SMO antagonists, such as cyclopamine. nih.govnih.gov Research indicates that Itraconazole prevents the ciliary accumulation of SMO that is typically induced by Hedgehog stimulation. nih.govnih.gov This suggests that Itraconazole may bind to a site on SMO distinct from that of cyclopamine. nih.gov This distinct mechanism of action is highlighted by the finding that Itraconazole can inhibit the activity of SMO mutants that have acquired resistance to other antagonists. nih.gov

Table 1: Interaction of (R)-(-)-Itraconazole with the Smoothened (SMO) Protein
Aspect of InteractionDescriptionKey Findings
TargetSmoothened (SMO), a key component of the Hedgehog signaling pathway. nih.govnih.govActs as a potent antagonist of the Hedgehog signaling pathway. nih.govnih.gov
MechanismPrevents the accumulation of SMO in the primary cilium following Hedgehog stimulation. nih.govnih.govActs via a mechanism distinct from other SMO antagonists like cyclopamine. nih.govnih.gov
Binding SiteBelieved to be distinct from the binding site of cyclopamine. nih.govRetains activity against SMO mutants resistant to other antagonists. nih.gov

The inhibition of SMO by (R)-(-)-Itraconazole leads to the suppression of the downstream signaling cascade, ultimately affecting the Gli family of zinc-finger transcription factors (Gli1, Gli2, and Gli3), which are the terminal effectors of the Hedgehog pathway. nih.govnih.gov Upon pathway activation, Gli proteins translocate to the nucleus and induce the transcription of target genes that regulate cell proliferation, survival, and differentiation. nih.govnih.gov

By blocking SMO function, (R)-(-)-Itraconazole effectively prevents the activation and nuclear translocation of Gli proteins. frontiersin.org This results in a significant downregulation of Hedgehog target genes, including Gli1 itself, which is a hallmark of pathway inhibition. scientifiq.aioup.com Studies have demonstrated that treatment with Itraconazole leads to a reduction in Gli1 expression in various cancer cell models. scientifiq.airesearchgate.net This suppression of Gli-mediated transcription is central to the anti-tumor effects attributed to the inhibition of the Hedgehog pathway by (R)-(-)-Itraconazole. frontiersin.org

Inhibition of Angiogenesis

(R)-(-)-Itraconazole exhibits potent antiangiogenic activity, interfering with the formation of new blood vessels, a process essential for tumor growth and metastasis. nih.govaacrjournals.org This activity is mediated through multiple mechanisms targeting endothelial cells.

A key mechanism underlying the antiangiogenic effects of (R)-(-)-Itraconazole is its ability to interfere with the signaling of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), the primary receptor for VEGF-A, a potent pro-angiogenic factor. nih.govnih.gov Itraconazole treatment leads to a defect in the proper glycosylation of VEGFR2 in endothelial cells. nih.govnih.govresearchgate.net Specifically, it causes an accumulation of immature, hypoglycosylated forms of the receptor. nih.govresearchgate.netresearchgate.net

This altered glycosylation impairs the trafficking of VEGFR2 to the cell surface, leading to a decrease in its cell surface expression. nih.govresearchgate.net Consequently, the binding of VEGF to its receptor is significantly inhibited. nih.govresearchgate.net The improper glycosylation and reduced ligand binding result in a strong inhibition of VEGF-stimulated autophosphorylation of VEGFR2, a critical step for the activation of downstream signaling pathways. nih.govresearchgate.net For instance, the phosphorylation of phospholipase C γ1 (PLCγ1), a direct substrate of activated VEGFR2, is also markedly reduced following Itraconazole treatment. nih.gov

Table 2: Effects of (R)-(-)-Itraconazole on VEGFR2
EffectMolecular ConsequenceFunctional Outcome
Inhibition of GlycosylationAccumulation of immature N-glycans on VEGFR2. nih.govnih.govresearchgate.netImpaired receptor maturation and trafficking. nih.govresearchgate.net
Inhibition of PhosphorylationReduced autophosphorylation of VEGFR2 upon VEGF stimulation. nih.govresearchgate.netBlockade of downstream signaling cascades (e.g., PLCγ1 activation). nih.gov

A direct consequence of the disruption of pro-angiogenic signaling pathways by (R)-(-)-Itraconazole is the potent inhibition of endothelial cell proliferation. aacrjournals.orgnih.gov This effect is a cornerstone of its antiangiogenic activity. By blocking critical signaling pathways such as the VEGFR2 cascade, Itraconazole induces a cell cycle arrest in the G1 phase in human umbilical vein endothelial cells (HUVECs). nih.gov This antiproliferative effect has been observed in response to various angiogenic stimuli, including VEGF and basic fibroblast growth factor (bFGF). aacrjournals.org

In addition to its direct effects on VEGFR2, (R)-(-)-Itraconazole also disrupts intracellular cholesterol trafficking in endothelial cells. pnas.orgresearchgate.net It blocks the exit of cholesterol from late endosomes and lysosomes, leading to an accumulation of cholesterol within these organelles, a phenotype similar to that observed in Niemann-Pick type C (NPC) disease. pnas.orgresearchgate.net

This disruption of cholesterol homeostasis has been shown to be an upstream event that contributes to the antiangiogenic effects of Itraconazole. researchgate.net Proper cholesterol trafficking is essential for the activation of the mammalian target of rapamycin (mTOR) signaling pathway in endothelial cells. pnas.org By inducing cholesterol accumulation in lysosomes, Itraconazole inhibits mTOR activity. pnas.orgresearchgate.net Furthermore, the restoration of cellular cholesterol levels has been shown to rescue the defects in VEGFR2 glycosylation and signaling caused by Itraconazole, suggesting a link between cholesterol trafficking and the modulation of VEGFR2 function. nih.govresearchgate.net

Modulation of Mammalian Target of Rapamycin (mTOR) Signaling Pathway

Itraconazole has been shown to inhibit the mechanistic target of rapamycin (mTOR) signaling pathway, a critical regulator of cell function. nih.gov The molecular mechanism mediating this activity involves a direct interaction with a key mitochondrial protein, leading to downstream effects on cellular energy homeostasis and the activation of a primary energy sensor. nih.govnih.gov

Interaction with Voltage-Dependent Anion Channel 1 (VDAC1)

Research has identified the Voltage-Dependent Anion Channel 1 (VDAC1) as a primary binding protein and a direct molecular target of itraconazole in endothelial cells. nih.govpnas.org VDAC1 is a protein located in the outer mitochondrial membrane that governs the passage of ions and small metabolites, thereby regulating mitochondrial metabolism. nih.govpnas.org The binding of itraconazole to VDAC1 interferes with its function of controlling mitochondrial metabolism. nih.gov This interaction is a key initiating step in a cascade that ultimately leads to the inhibition of the mTOR pathway. nih.govnih.gov Studies using VDAC1-knockout cells have demonstrated that these cells are resistant to the mTOR-inhibiting effects of itraconazole, confirming that VDAC1 is the essential mediator of this specific activity. nih.govnih.gov

Other Identified Cellular Pathways and Enzymes

Beyond its effects on the mTOR pathway, itraconazole influences several other cellular signaling cascades and enzymes involved in cell survival, proliferation, and death.

Inhibition of Heme Oxygenase

Azole antifungal agents, which share structural features with itraconazole, have been identified as potent inhibitors of Heme Oxygenase (HO). researchgate.netnih.gov Studies on ketoconazole, another azole antifungal, have shown that it acts as a noncompetitive inhibitor of HO, significantly decreasing its catalytic capacity (Vmax) without altering the substrate binding affinity (Km). researchgate.net Given the structural similarities, it is hypothesized that inhibition of HO may contribute to the pharmacological actions of itraconazole and other drugs in this class. researchgate.netnih.gov

Modulation of Wnt Signaling Pathway

Itraconazole has been found to suppress the Wnt/β-catenin signaling pathway. oncotarget.comnih.gov In melanoma cell lines, treatment with itraconazole resulted in a significant reduction in the expression of key components of this pathway, including Wnt3A and β-catenin, at both the transcriptional and protein levels. oncotarget.com Similarly, in the context of endometrial cancer, itraconazole was shown to downregulate the expression of Wnt-3a and β-catenin while upregulating Axin-1, a negative regulator of the pathway. nih.gov This inhibition of Wnt signaling is another mechanism through which itraconazole exerts its anti-tumor effects. oncotarget.comnih.gov

Induction of Apoptosis and Autophagy in Cellular Models

Itraconazole has been demonstrated to induce both apoptosis (programmed cell death) and autophagy in various cancer cell models. nih.govnih.gov In colon cancer cells, itraconazole treatment leads to increased expression of cleaved caspase-3, an executioner caspase in apoptosis, and induces G1 cell cycle arrest. nih.gov Concurrently, it enhances the expression of autophagy markers like LC3B and p62, suggesting the induction of autophagic processes. nih.gov The inhibition of autophagy was found to increase the viability of itraconazole-treated cells, indicating that the induced autophagy contributes to cell death. nih.gov

Similar effects have been observed in breast cancer and melanoma models, where itraconazole promotes apoptosis and autophagic cell death. nih.govresearchgate.net The underlying mechanism in some cases, such as in melanoma, involves the inhibition of the Hedgehog signaling pathway, which in turn leads to autophagy-mediated apoptosis. nih.gov

Table 2: Summary of Itraconazole's Effects on Apoptosis and Autophagy

Cellular Model Observed Effect Key Molecular Changes Reference
Colon Cancer Cells Induction of Apoptosis Increased cleaved caspase-3 nih.gov
Colon Cancer Cells Induction of Autophagy Enhanced LC3B and p62 expression nih.gov
Melanoma Cells Induction of Apoptosis - nih.gov
Melanoma Cells Induction of Autophagy Mediated by Hedgehog signaling inhibition nih.gov
Breast Cancer Cells Induction of Apoptosis Reduced BCL-2, elevated caspase-3 activity researchgate.net
Breast Cancer Cells Induction of Autophagic Cell Death Upregulation of LC3-II, p62 degradation researchgate.net
Cell Cycle Arrest Mechanisms

Disclaimer: The following information pertains to the effects of itraconazole on cell cycle arrest. The studies cited have not specified the use of the (R)-(-)- enantiomer, and therefore the findings are attributed to the racemic mixture of itraconazole. The specific effects of the (R)-(-)- enantiomer on cell cycle arrest have not been detailed in the available scientific literature.

Itraconazole has been shown to impede cancer cell proliferation by inducing cell cycle arrest, primarily at the G1/S and G2/M transitions. This disruption of the normal cell cycle progression is a key component of its anticancer activity.

In several types of cancer cells, including gastric, melanoma, and triple-negative breast cancer, itraconazole treatment leads to an accumulation of cells in the G0/G1 phase of the cell cycle. nih.govfrontiersin.orgnih.gov This G1 arrest prevents the cells from entering the S phase, during which DNA replication occurs, thereby halting their proliferation. nih.gov For instance, in gastric cancer cells, treatment with itraconazole resulted in a significant increase in the proportion of cells in the G1 phase and a corresponding decrease in the S phase population. nih.gov

The molecular mechanism underlying this G1 arrest involves the modulation of key cell cycle regulatory proteins. Research has demonstrated that itraconazole can decrease the expression of Cyclin D1 and its associated cyclin-dependent kinase, CDK4. nih.govpatsnap.com These two proteins form a complex that is crucial for the progression through the G1 phase. By downregulating Cyclin D1 and CDK4, itraconazole effectively puts a brake on the cell cycle. nih.gov Furthermore, itraconazole has been observed to increase the expression of the cyclin-dependent kinase inhibitors p21Waf1/Cip1 and p27KIP1. nih.gov These proteins act as negative regulators of the cell cycle by binding to and inhibiting the activity of cyclin-CDK complexes, thus reinforcing the G1 arrest. nih.gov

In addition to G1 arrest, some studies have reported that itraconazole can induce a G2/M phase arrest in certain cancer types, such as cutaneous squamous cell carcinoma. nih.gov This indicates that itraconazole may have multiple checkpoints at which it can halt cancer cell proliferation.

The induction of cell cycle arrest by itraconazole is also linked to its inhibitory effects on signaling pathways that are often dysregulated in cancer, such as the Hedgehog (Hh) and Wnt signaling pathways. nih.govfrontiersin.orgresearchgate.net For example, in gastric cancer, the inhibition of the Hh pathway by itraconazole leads to a decrease in the expression of the transcription factor Gli1, which in turn affects the expression of cell cycle regulatory proteins like Cyclin D1. nih.govfrontiersin.org

The following table summarizes the research findings on the effects of itraconazole on the cell cycle in various cancer cell lines.

Cancer TypeCell LinesObserved EffectMolecular MechanismsCitation
Gastric CancerMKN45, AGSG1 phase arrestIncreased p21 and p27; Decreased Cyclin D1 and Gli1 nih.gov
MelanomaA375, A2058G1 phase arrestDecreased Cyclin D1 and CDK4 nih.gov
Triple-Negative Breast CancerMDA-MB-231, BT-549G0/G1 phase arrestDecreased Cyclin D1 patsnap.com
Cutaneous Squamous Cell CarcinomaA431, Colo16G2/M phase arrestNot specified nih.gov
Colorectal CancerHT55Induces proliferation then senescenceInhibition of Wnt signaling frontiersin.org

Molecular Basis of Antifungal Resistance to Itraconazole, R

Mechanisms of Target Enzyme (CYP51) Mutations

The primary target of Itraconazole (B105839) is the enzyme lanosterol (B1674476) 14α-demethylase, encoded by the ERG11 gene (also known as CYP51). This enzyme is a key component of the ergosterol (B1671047) biosynthesis pathway, which is essential for maintaining the integrity of the fungal cell membrane. nih.gov Alterations in the ERG11 gene can lead to a decreased affinity of Itraconazole for its target, thereby conferring resistance.

Point mutations within the coding sequence of the ERG11 gene are a common mechanism of Itraconazole resistance. These mutations result in amino acid substitutions that can alter the three-dimensional structure of the CYP51 enzyme, particularly in the active site where Itraconazole binds. oup.comnih.gov This structural change can reduce the binding affinity of the drug, rendering it less effective at inhibiting the enzyme's function.

Numerous studies have identified specific point mutations in the ERG11 gene of various fungal pathogens that are associated with Itraconazole resistance. For instance, in Aspergillus fumigatus, mutations at codons G54, L98, and M220 in the CYP51A gene have been linked to reduced susceptibility to Itraconazole. frontiersin.orgasm.org The G54W mutation, for example, significantly decreases the susceptibility to Itraconazole and posaconazole (B62084). frontiersin.org Similarly, the M220K mutation results in a 15-fold decrease in susceptibility to Itraconazole inhibition. asm.org

In Candida albicans, over 160 different amino acid substitutions in the Erg11 protein have been reported. mdpi.com While not all of these mutations lead to clinically significant resistance, several have been confirmed to reduce susceptibility to azoles. For example, the Y132F substitution is a frequently observed mutation in azole-resistant C. albicans isolates. mdpi.com Studies have also identified "hot spot" regions in the ERG11 gene, spanning amino acids 105-165, 266-287, and 405-488, which are particularly prone to mutations that confer resistance. mdpi.comnih.gov

It is important to note that the impact of a specific mutation can vary between different azole drugs. For instance, the Y145F mutation in Cryptococcus neoformans confers resistance to voriconazole (B182144) but increases susceptibility to Itraconazole and posaconazole. nih.govfrontiersin.org

Fungal SpeciesGeneMutationEffect on Itraconazole Susceptibility
Aspergillus fumigatusCYP51AG54W/R/E/VReduced susceptibility/Cross-resistance with posaconazole frontiersin.orgasm.org
Aspergillus fumigatusCYP51AM220I/V/T/KReduced susceptibility frontiersin.orgasm.org
Aspergillus fumigatusCYP51AL98HMarginal decrease in susceptibility asm.org
Candida albicansERG11Y132F/HReduced susceptibility oup.comnih.gov
Candida albicansERG11K143R/QChanges in itraconazole resistance were not significant oup.comnih.gov
Candida tropicalisERG11Y132FAssociated with resistance mdpi.com
Candida tropicalisERG11S154FAssociated with resistance mdpi.com

An increase in the amount of the target enzyme, CYP51, can also lead to Itraconazole resistance. This is often achieved through the overexpression of the ERG11 gene. nih.gov When the gene is overexpressed, the fungal cell produces more CYP51 enzyme than can be inhibited by standard concentrations of the drug, thus allowing for continued ergosterol synthesis.

One mechanism leading to overexpression is the duplication of the ERG11 gene or even the entire chromosome on which it resides, a phenomenon known as aneuploidy. frontiersin.org For example, in Candida albicans, the duplication of the left arm of chromosome 5, which contains the ERG11 gene, results in multiple copies and subsequent overexpression, contributing to azole resistance. frontiersin.org Similarly, in Trichophyton indotineae, resistance to azoles has been linked to the presence of multiple tandem copies of the TinCYP51B gene, leading to its overexpression. nih.gov In some cases, the combination of ERG11 overexpression and point mutations can lead to even higher levels of resistance.

Research has shown that the overexpression of ERG11 is a significant factor in the development of Itraconazole resistance in clinical isolates of Candida krusei. scienceopen.comcdnsciencepub.com Studies have demonstrated a significantly higher expression level of ERG11 in Itraconazole-resistant strains compared to susceptible ones. cdnsciencepub.com

Mutations in the promoter region of the ERG11 gene can also lead to its overexpression. The promoter region is a segment of DNA that controls the rate of transcription of a gene. Mutations in this region can lead to a more active promoter, resulting in increased production of the CYP51 enzyme.

In Candida albicans, gain-of-function mutations in the transcription factor Upc2p, which regulates the expression of ERG11, can lead to the upregulation of the gene and subsequent azole resistance. nih.gov These mutations often occur near the C-terminus of the Upc2 protein and can relieve it from a repressor, leading to its constitutive activation and enhanced transcription of ERG11. nih.gov While the direct link between specific promoter mutations and Itraconazole resistance is an area of ongoing research, it represents a crucial mechanism for the upregulation of the target enzyme.

Efflux Pump Mediated Resistance to Itraconazole, (R)-(-)-

Another major mechanism of Itraconazole resistance involves the active transport of the drug out of the fungal cell, which reduces its intracellular concentration to sub-inhibitory levels. nih.gov This process is mediated by efflux pumps, which are membrane proteins that recognize and export a wide range of substrates, including antifungal drugs. oup.com The overexpression of the genes encoding these pumps is a common feature of azole-resistant fungal isolates. Two major superfamilies of efflux transporters are implicated in Itraconazole resistance: the ATP-Binding Cassette (ABC) transporters and the Major Facilitator Superfamily (MFS) transporters. biotechmedjournal.comoup.com

ABC transporters utilize the energy from ATP hydrolysis to actively transport substrates across cellular membranes. biotechmedjournal.com In many fungal species, the overexpression of genes encoding ABC transporters is a key mechanism of resistance to Itraconazole.

In Candida albicans, the overexpression of CDR1 and CDR2 (Candida Drug Resistance), which encode ABC transporters, is a well-documented cause of azole resistance. biotechmedjournal.com Functional homologues of these genes have been identified in other Candida species, such as CgCDR1 and CgCDR2 in Candida glabrata, which also contribute to azole resistance when overexpressed. biotechmedjournal.com

In Aspergillus fumigatus, several ABC transporters have been implicated in Itraconazole resistance, including AtrF, AtrI, and AfuMDR4. nih.govbiotechmedjournal.comnih.gov For instance, the atrI gene has been shown to mediate resistance to Itraconazole. oup.com Similarly, in Trichophyton rubrum, the upregulation of the ABC transporter TruMDR2 has been identified as a major contributor to Itraconazole resistance. researchgate.netnih.gov

Fungal SpeciesABC Transporter GeneRole in Itraconazole Resistance
Candida albicansCDR1, CDR2Overexpression leads to resistance biotechmedjournal.com
Candida glabrataCgCDR1, CgCDR2Overexpression confers resistance biotechmedjournal.com
Candida kruseiCkABC1, CkABC2Overexpression of ABC2 is associated with resistance scienceopen.combiotechmedjournal.com
Aspergillus fumigatusatrF, atrI, AfuMDR4Overexpression is linked to resistance nih.govbiotechmedjournal.comnih.gov
Trichophyton rubrumTruMDR2Upregulation is a major contributor to resistance researchgate.netnih.gov

MFS transporters are a large and diverse group of secondary active transporters that utilize the proton motive force to export substrates. oup.combiotechmedjournal.com The overexpression of certain MFS transporter genes can also lead to Itraconazole resistance.

In Candida albicans, the MFS transporter Mdr1p, encoded by the MDR1 gene, has been shown to confer resistance to some azoles, although its role in Itraconazole resistance is less pronounced compared to fluconazole (B54011). biotechmedjournal.com However, in Aspergillus fumigatus, the MFS transporter AfuMDR3 is significantly overexpressed in some Itraconazole-resistant mutants. biotechmedjournal.comnih.gov

Regulation of Efflux Pump Gene Expression

A primary mechanism of Itraconazole resistance involves the overexpression of efflux pump genes, which actively transport the drug out of the fungal cell, thereby reducing its intracellular concentration. The two major families of efflux pumps implicated in azole resistance are the ATP-binding cassette (ABC) transporters and the major facilitator superfamily (MFS) transporters. frontiersin.orgnih.gov In Candida albicans, the upregulation of genes encoding these pumps, such as CDR1 (Candida Drug Resistance 1), CDR2, and MDR1 (Multidrug Resistance 1), is a common finding in Itraconazole-resistant isolates. nih.govoup.com

The expression of these genes is tightly controlled by a network of transcription factors. Mutations in these regulatory proteins can lead to the constitutive overexpression of the efflux pumps. For instance, gain-of-function mutations in the transcription factor Tac1p are known to cause the upregulation of CDR1 and CDR2. mdpi.com Similarly, mutations in Mrr1p can lead to the overexpression of MDR1. mdpi.com The presence of Itraconazole can also induce the expression of these genes, suggesting an adaptive response by the fungus to drug-induced stress. nih.gov

Efflux Pump GeneTranscription Factor(s)Role in Itraconazole Resistance
CDR1Tac1pUpregulation leads to active efflux of Itraconazole. mdpi.com
CDR2Tac1pWorks in concert with CDR1 to reduce intracellular drug levels. mdpi.com
MDR1Mrr1pOverexpression contributes to Itraconazole resistance. mdpi.com

Alterations in Ergosterol Biosynthesis Pathway Enzymes Beyond CYP51

While mutations in the ERG11 gene, which encodes the primary target of azoles, lanosterol 14α-demethylase (CYP51), are a well-established resistance mechanism, alterations in other enzymes within the ergosterol biosynthesis pathway also play a crucial role.

A significant alternative resistance mechanism involves mutations in the ERG3 gene, which encodes the enzyme sterol C5,6-desaturase. nih.govasm.org This enzyme is responsible for a late step in ergosterol biosynthesis. When CYP51 is inhibited by Itraconazole, toxic methylated sterols accumulate in the fungal cell membrane, leading to cell death. However, loss-of-function mutations in ERG3 prevent the formation of these toxic sterols. nih.govasm.org Instead, the fungus accumulates different sterol intermediates that are compatible with cell growth, rendering the organism resistant to the effects of Itraconazole. nih.govcardiff.ac.uk Studies have identified various mutations in the ERG3 gene, including missense and nonsense mutations, that lead to a non-functional enzyme and confer resistance to Itraconazole and other azoles. asm.orgnih.gov

GeneEnzymeFunction in Ergosterol BiosynthesisImpact of Mutation on Itraconazole Resistance
ERG3Sterol C5,6-DesaturaseCatalyzes a late step in ergosterol synthesis.Loss-of-function mutations prevent the formation of toxic sterols upon azole treatment, leading to resistance. nih.govasm.org

Biofilm Formation and Itraconazole Resistance Mechanisms

Fungal biofilms, which are structured communities of cells encased in a self-produced extracellular matrix (ECM), exhibit profound resistance to antifungal agents, including Itraconazole. nih.govresearchgate.netnih.gov This resistance is multifactorial and arises from several properties of the biofilm.

The dense ECM acts as a physical barrier, limiting the penetration of Itraconazole to the fungal cells within the biofilm. nih.govresearchgate.net Components of the matrix, such as β-1,3 glucans, can sequester the drug, further reducing its effective concentration. researchgate.nettandfonline.com

Within the biofilm, a subpopulation of dormant, highly drug-tolerant cells known as "persister cells" can be found. semanticscholar.orgnih.govnih.gov These cells are not genetically resistant but are phenotypically tolerant to high concentrations of antifungals and can survive treatment, potentially leading to the recurrence of infection. researchgate.netresearchgate.net

Heteroresistance Phenomena to Itraconazole

Heteroresistance is a phenomenon where a subpopulation of a seemingly susceptible fungal strain exhibits resistance to an antifungal agent. This is not a stable, genetically encoded resistance but rather an adaptive and transient state. nih.gov In the context of Itraconazole, heteroresistance has been observed in species such as Cryptococcus gattii. nih.gov

Studies have shown that heteroresistance to Itraconazole can be an intrinsic property of some fungal strains. nih.gov The resistant subpopulation can exhibit altered morphology, including changes in cell size and capsule properties. nih.gov Furthermore, heteroresistance can be associated with increased virulence, potentially due to enhanced survival within host cells like macrophages. nih.gov The molecular basis of heteroresistance is complex and may involve transient changes in gene expression, including those related to ergosterol biosynthesis and stress response pathways.

Cross-Resistance Patterns of Itraconazole with Other Azoles

Cross-resistance, where resistance to one azole antifungal confers resistance to other azoles, is a significant clinical concern. Due to their similar mechanism of action, targeting the same enzyme in the ergosterol biosynthesis pathway, cross-resistance between Itraconazole and other azoles like fluconazole and voriconazole is common. nih.govscispace.com

The primary mechanisms driving cross-resistance are often the same as those conferring resistance to a single azole. Overexpression of efflux pumps, particularly those of the ABC transporter family like Cdr1p, can expel a broad range of azoles, leading to a multidrug-resistant phenotype. frontiersin.orgnih.gov Additionally, mutations in the ERG11 gene can alter the drug-binding site, reducing the affinity for multiple azole drugs. mdpi.com

Studies have shown that clinical isolates resistant to fluconazole are often also resistant to Itraconazole. nih.gov The specific patterns of cross-resistance can vary depending on the fungal species and the particular resistance mechanism involved. For instance, certain ERG11 mutations may confer high-level resistance to fluconazole but only moderately affect susceptibility to Itraconazole, or vice versa.

Azole AntifungalCommon Cross-Resistance with ItraconazolePrimary Shared Resistance Mechanisms
FluconazoleHighOverexpression of CDR1/CDR2 and MDR1; Mutations in ERG11. frontiersin.orgnih.gov
VoriconazoleModerate to HighOverexpression of CDR1/CDR2; Mutations in ERG11. scispace.com
KetoconazoleHighOverexpression of CDR1/CDR2; Mutations in ERG11. scispace.com

Structure Activity Relationship Sar Studies and Itraconazole, R Analogues

Impact of Absolute Stereochemistry on Itraconazole's Biological Activity

Itraconazole (B105839) possesses three chiral centers, giving rise to eight possible stereoisomers. nih.govwikipedia.orgnih.gov The commercially available formulation is a 1:1:1:1 racemic mixture of four cis-stereoisomers. nih.govwikipedia.org The stereochemical configuration significantly influences the biological activity of itraconazole, with distinct effects observed for its antifungal and other therapeutic properties like antiangiogenic and anti-Hedgehog pathway activities. nih.govresearchgate.net

The stereochemistry of the dioxolane ring is a critical determinant of itraconazole's biological activity. nih.gov Specifically, the orientation of the substituents on the dioxolane ring, designated as cis or trans, has a profound impact.

The antifungal potency of itraconazole is highly dependent on the stereochemistry of the dioxolane ring. nih.gov Studies have shown that the cis-diastereomers are generally more potent antifungal agents compared to the trans-diastereomers. researchgate.net For instance, against Candida albicans, stereoisomers with the (2S,4R) configuration in the dioxolane ring were found to be four times more potent than those with the (2R,4S) configuration. psu.edu In a broader study against five fungal strains, two of the trans isomers, (2R,4R,2′S) and (2R,4R,2′R), were significantly less potent, by a margin of 4- to 32-fold, than the cis isomers. nih.gov However, the other pair of trans isomers, (2S,4S,2′S) and (2S,4S,2′R), exhibited potency comparable to the cis diastereomers in most strains tested. nih.gov

In the context of anti-Hedgehog (Hh) pathway inhibition, the stereochemistry of the dioxolane ring is also crucial. nih.govnih.gov Research on des-triazole itraconazole analogues has revealed that the (4R) stereochemistry of the dioxolane ring is important for potent Hh pathway inhibition. nih.gov Specifically, analogues with the 2S,4R-cis-dioxolane orientation are preferred for anti-Hh activity. nih.gov However, pharmacokinetic studies have indicated that the 2R,4R-trans-dioxolane orientation is favored regarding metabolism and clearance. nih.gov

Table 1: Impact of Dioxolane Ring Stereochemistry on Antifungal Activity (MIC80, μg/mL)

Fungal Strain (2S,4R) & (2R,4S) cis-isomers (2R,4R) trans-isomers (2S,4S) trans-isomers
Candida albicans (10261) 0.0156 - 0.0312 0.5 0.0156 - 0.0312
Candida glabrata (BG1) 0.5 - 2 >4 1
Cryptococcus neoformans (H99) 0.0625 - 0.25 1 4
Saccharomyces cerevisiae (BY4741) 0.5 >4 0.5 - 1

Data derived from studies on individual stereoisomers. nih.gov

For antifungal activity, the stereochemistry of the sec-butyl side chain does play a role, but the effect varies depending on the fungal species. nih.gov For instance, in some fungal strains, the difference in potency between stereoisomers at the 2'-position of the sec-butyl chain is less pronounced compared to the differences observed with the dioxolane ring stereoisomers. nih.gov

Modifications of the Triazole Moiety and Antifungal/Anti-Hedgehog Potency

The 1,2,4-triazole (B32235) moiety is a hallmark of many azole antifungal agents, including itraconazole. This nitrogen-containing ring is essential for the primary mechanism of antifungal action, which involves the inhibition of lanosterol (B1674476) 14α-demethylase (CYP51), a key enzyme in fungal ergosterol (B1671047) biosynthesis. nih.govnih.gov The triazole nitrogen coordinates with the heme iron of the cytochrome P450 enzyme, disrupting its function. nih.gov

Interestingly, while the triazole moiety is critical for antifungal activity, it is not required for the anti-Hedgehog (Hh) pathway inhibitory activity of itraconazole. researchgate.netnih.gov This discovery has led to the development of "des-triazole" itraconazole analogues, which lack the triazole ring but retain potent Hh pathway inhibition. nih.gov These analogues have the significant advantage of not inhibiting CYP3A4, a major human metabolic enzyme that is potently inhibited by the triazole-containing parent drug, thus reducing the potential for drug-drug interactions. google.com

Further studies have explored replacing the triazole with various other functional groups. These investigations have shown that the triazole region is amenable to a wide range of structural modifications. researchgate.netresearchgate.net For instance, replacing the triazole with a single methyl group resulted in a favorable substituent for Hh pathway antagonism. researchgate.net Generally, nonpolar substituents in this region were found to be more active than polar ones. researchgate.net

Influence of Piperazine (B1678402) and Other Core Structural Elements on SAR

The piperazine ring itself is a common motif in many biologically active compounds and provides a key structural scaffold. mdpi.com Modifications to the piperazine and the broader core structure have been explored to understand their role in the molecule's activity. For example, truncation of the itraconazole scaffold, including modifications to the linker region, has been investigated as a strategy to create more simplified analogues with improved drug-like properties. nih.gov One study identified a truncated piperazine derivative as a major metabolite and a potent Hh pathway inhibitor. nih.gov This suggests that while the entire core structure contributes to the molecule's activity, certain simplified versions can maintain or even enhance specific biological effects. nih.gov

Development of Novel Itraconazole Derivatives with Altered Biological Activity

The unique biological activities of itraconazole beyond its antifungal effects have spurred the development of novel derivatives with altered or enhanced biological profiles. researchgate.netnih.gov These efforts have largely focused on modifying the side chains and other peripheral regions of the molecule.

One area of focus has been the synthesis of itraconazole analogues with modifications to the sec-butyl side chain to enhance antiangiogenic and anti-Hedgehog pathway activities. nih.gov By replacing the sec-butyl group with a variety of other substituents, researchers have identified analogues with increased potency for inhibiting endothelial cell proliferation and the Hh pathway. nih.gov For example, a derivative with a sec-pentyl modification was found to be the only analogue in one study that demonstrated increased potency across all tested parameters compared to the parent itraconazole. nih.gov

Another approach has involved the synthesis of novel triazole derivatives containing different ester groups in the side chain to explore their impact on antifungal activity. jst.go.jp These studies have led to the identification of compounds with significant inhibitory activity against various Candida species. jst.go.jp Furthermore, the development of metal-itraconazole complexes, such as those with zinc, has been shown to enhance the antiparasitic and antifungal activity of the parent drug. nih.govresearchgate.net These novel derivatives exhibited a broad spectrum of action at low concentrations. nih.govresearchgate.net

Table 2: Examples of Novel Itraconazole Derivatives and their Biological Focus

Derivative Type Modification Primary Biological Focus Reference
Side-chain Analogues Replacement of the sec-butyl group Antiangiogenesis, Anti-Hedgehog nih.gov
Ester-containing Triazoles Introduction of ester groups in the side chain Antifungal jst.go.jp
Metal Complexes Coordination with zinc Antiparasitic, Antifungal nih.govresearchgate.net

Prodrug Strategies for Itraconazole for Enhanced Research Application

A prodrug is an inactive or less active precursor of a drug that is converted into the active form in the body through metabolic processes. ijpsonline.com This strategy is often employed to overcome undesirable properties of a drug, such as poor solubility, instability, or lack of target specificity. ijpsonline.comewadirect.com

While specific prodrugs of itraconazole designed solely for research applications are not extensively detailed in the provided context, the principles of prodrug design are highly relevant for enhancing its utility in research settings. For instance, a key challenge with itraconazole is its low aqueous solubility. acs.org A prodrug strategy could be employed to create a more water-soluble derivative, facilitating easier formulation and administration in experimental models. This could involve the addition of a polar promoiety, such as a phosphate (B84403) or an amino acid ester, which would be cleaved in vivo to release the active itraconazole. ewadirect.com

Furthermore, prodrugs can be designed for targeted delivery. An enzyme-activated prodrug strategy could be utilized where the prodrug is designed to be activated by an enzyme that is overexpressed in a specific tissue or cell type under investigation, thereby concentrating the active drug at the site of interest and reducing off-target effects. ewadirect.com This approach would be particularly valuable for studying the tissue-specific effects of itraconazole in various disease models. The development of such research-focused prodrugs would be a valuable tool for further elucidating the complex biological activities of itraconazole and its analogues.

Advanced Analytical Methodologies for Itraconazole, R Research

Chromatographic Techniques for Stereoisomer Separation and Quantification

Chromatographic methods are fundamental in the analytical workflow of Itraconazole (B105839) research, enabling the separation, identification, and quantification of the parent drug and its metabolites from complex matrices. The chiral nature of Itraconazole, which possesses three chiral centers resulting in eight stereoisomers, presents a significant analytical challenge. nih.gov Clinically, Itraconazole is administered as a 1:1:1:1 racemic mixture of four cis-stereoisomers. nih.gov Therefore, stereoselective chromatographic techniques are crucial for studying the properties and disposition of individual enantiomers, including the (R)-(-)- form.

Chiral High-Performance Liquid Chromatography (HPLC) is the cornerstone for the enantioselective separation of Itraconazole stereoisomers. This technique utilizes chiral stationary phases (CSPs) that interact differentially with each enantiomer, leading to their separation. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, have demonstrated excellent enantiorecognition capabilities for azole antifungal agents like Itraconazole. researchgate.netnih.govukm.mymdpi.com

The selection of the chiral column and the composition of the mobile phase are critical factors that influence the resolution of the stereoisomers. Studies have shown that cellulose-based stationary phases can be more effective than amylose-based ones for the separation of certain conazoles. researchgate.net The choice of organic modifier in the mobile phase, such as methanol (B129727), ethanol, or isopropanol, can also significantly impact the separation efficiency. researchgate.netukm.my

Chiral Stationary Phase (CSP)Column ExampleMobile Phase CompositionFlow RateDetectionKey Findings
Cellulose-basedChiralcel OJHexane and various alcohols (e.g., ethanol, methanol)Not SpecifiedUVEffective for the separation of various imidazole derivatives.
Cellulose-basedLux® Cellulose-2Supercritical CO2 with isopropanol as organic modifierNot SpecifiedNot SpecifiedProvided the best separation conditions in terms of enantioresolution and analysis time for a group of azole fungicides. mdpi.com
Polysaccharide derivativesChiralpak IA, IB, IC, AS; Chiracel OJ; Kromasil CellucoatSupercritical CO2 with methanol as organic modifier2 mL/minUVCellulose-based columns were generally better for separating conazoles than amylose-based columns. researchgate.net

While Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical tool for the separation and identification of volatile and thermally stable compounds, its application to the analysis of Itraconazole and its metabolites is limited. Itraconazole is a large, complex molecule with low volatility and is susceptible to thermal degradation, making it unsuitable for direct GC-MS analysis.

For non-volatile compounds, a derivatization step is often employed to increase volatility and thermal stability. mdpi.commdpi.com This process, however, can add complexity to sample preparation and may not be efficient for all metabolites. The literature predominantly favors Liquid Chromatography-Mass Spectrometry (LC-MS) techniques for the analysis of Itraconazole and its metabolites due to their compatibility with non-volatile and thermally labile compounds. nih.govnih.govspectroscopyonline.comnih.gov LC-MS methods offer high sensitivity and selectivity without the need for derivatization, making them the preferred choice for pharmacokinetic and metabolism studies of Itraconazole.

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement in liquid chromatography, utilizing columns packed with sub-2 µm particles to achieve higher resolution, sensitivity, and faster analysis times compared to conventional HPLC. UPLC has been successfully applied to the analysis of Itraconazole and its impurities, significantly reducing analysis times.

UPLC systems, often coupled with tandem mass spectrometry (UPLC-MS/MS), are highly effective for the simultaneous quantification of Itraconazole and its major metabolites, such as hydroxyitraconazole (B3325177), in biological matrices. These methods are characterized by their high sensitivity, precision, and throughput, making them ideal for clinical and research applications.

ColumnMobile PhaseDetectionApplicationKey Advantages
Acquity UPLC BEH C18 (2.1 × 100 mm, 1.7 µm)Gradient of 0.1% (v/v) formic acid in water and 0.1% (v/v) formic acid in acetonitrileMS/MSDetermination of Itraconazole and its photodegradation products.High resolution and sensitivity for complex mixtures.
Waters-I Class UPLC with Agilent Zorbax SB-C18 (2.1x50mm, 3.5 µm)Mobile phase A: 10 mM ammonium formate in water with 1% formic acid; Mobile phase B: 0.1% formic acid in acetonitrileMS/MSAnalysis of Itraconazole and hydroxyitraconazole in human plasma. nih.govRapid and robust analysis suitable for clinical studies. nih.gov

Spectroscopic Approaches for Itraconazole Characterization in Research

Spectroscopic techniques are indispensable for the structural elucidation and characterization of Itraconazole and its related substances. These methods provide detailed information about the molecular structure, connectivity, and elemental composition.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for the unambiguous structural determination of organic molecules. Both ¹H and ¹³C NMR are utilized to provide detailed information about the chemical environment of the hydrogen and carbon atoms within the Itraconazole molecule.

Solid-state NMR (ssNMR) has also been employed to investigate the internal structure and dynamics of Itraconazole. nih.govacs.orgresearchgate.net These studies provide insights into the conformation and molecular motion of Itraconazole in the solid state, which can be correlated with its biological activities. nih.govacs.orgresearchgate.net For instance, ¹³C CP-MAS (Cross-Polarization Magic-Angle Spinning) NMR spectral analysis can reveal details about the different regions of the molecule, such as the triazole-containing dioxolane region, the phenyl-piperazine-phenyl linker, and the triazolone side-chain. nih.govacs.org

NucleusTechniqueKey Findings
¹HSolution-state NMRReveals the number of different types of protons and their neighboring environments. Downfield shifts of triazole nucleus protons have been observed upon complexation. researchgate.net
¹³CSolution-state and Solid-state NMRProvides information on the carbon skeleton of the molecule. Solid-state NMR studies have investigated the molecular correlation time at different carbon nuclei, offering insights into the dynamics of various parts of the molecule. nih.govacs.orgresearchgate.net

Mass Spectrometry (MS) is a critical tool for determining the molecular weight of Itraconazole and for elucidating the structure of its metabolites and degradation products through fragmentation analysis. When coupled with a chromatographic separation technique like LC (LC-MS), it provides a powerful platform for both qualitative and quantitative analysis.

Tandem mass spectrometry (MS/MS) is particularly valuable for structural characterization. In a typical LC-MS/MS experiment, the precursor ion (e.g., the protonated molecule [M+H]⁺) is selected and subjected to collision-induced dissociation (CID) to generate a series of product ions. The resulting fragmentation pattern is a unique fingerprint of the molecule and can be used to identify its structural components. For Itraconazole, a common fragmentation involves the cleavage of the molecule to produce a characteristic product ion. researchgate.netslideshare.net

Precursor Ion (m/z)Product Ion(s) (m/z)TechniqueApplication
705.3 ([M+H]⁺)392.3LC-ESI-MS/MSQuantification of Itraconazole in human plasma. researchgate.net
721.2 ([M+H]⁺ for Hydroxyitraconazole)408.3UPLC-MS/MSSimultaneous quantification of Itraconazole and hydroxyitraconazole.
708.2 ([M+H]⁺ for Itraconazole-d3)435.4UPLC-MS/MSInternal standard for quantitative analysis.

Circular Dichroism (CD) Spectroscopy for Enantiomeric Purity

Circular Dichroism (CD) spectroscopy is a powerful chiroptical technique used to investigate the stereochemical properties of chiral molecules. This method relies on the differential absorption of left- and right-circularly polarized light by a chiral analyte. Enantiomers, being non-superimposable mirror images, interact with circularly polarized light in an equal but opposite manner, resulting in CD spectra that are mirror images of each other.

The application of CD spectroscopy is particularly valuable for determining the enantiomeric purity or enantiomeric excess (ee) of a chiral compound. The magnitude of the CD signal, often measured as the differential extinction coefficient (Δε) or ellipticity, is directly proportional to the concentration difference between the two enantiomers in a sample. A pure enantiomer will exhibit a maximum CD signal, while a racemic mixture, containing equal amounts of both enantiomers, will be CD-silent as the opposing signals cancel each other out.

For a specific enantiomer like (R)-(-)-Itraconazole, a calibrated CD method would involve measuring the CD signal at a wavelength of maximum absorption (a Cotton effect). By comparing the signal of a sample to that of a pure standard of (R)-(-)-Itraconazole, the enantiomeric purity can be quantitatively determined. This technique offers a rapid and non-destructive alternative to chiral chromatography for assessing enantiomeric composition, provided the compound has a suitable chromophore near its stereogenic centers. While specific CD spectral data for (R)-(-)-Itraconazole is not detailed in the reviewed literature, the principle remains a fundamental application for chiral drug analysis. The technique can be coupled with high-performance liquid chromatography (HPLC-CD) to provide simultaneous achiral separation and chiral identification.

UV-Visible Spectroscopy for Quantification in Research Contexts

UV-Visible spectroscopy is a robust, accessible, and widely employed technique for the quantification of Itraconazole in bulk and pharmaceutical formulations. The method is based on the Beer-Lambert Law, which establishes a linear relationship between the absorbance of light by a solution and the concentration of the absorbing species. Itraconazole possesses chromophores that absorb light in the UV region, allowing for its determination.

Research studies have developed and validated various UV-spectrophotometric methods for Itraconazole quantification. These methods differ primarily in the solvent system used and the specific wavelength of maximum absorbance (λmax) selected for measurement. The choice of solvent is critical as it can influence the λmax. For instance, methods have been established using methanol, chloroform, acidic ethanol, and mixtures like methanol-water as solvents. The λmax for Itraconazole is consistently reported in the range of 254-267 nm.

The validation of these methods, often following International Conference on Harmonisation (ICH) guidelines, demonstrates their linearity, accuracy, precision, and robustness for research and quality control purposes. The linear range for quantification varies with the specific method but typically falls within a practical concentration range for analytical measurements.

Solvent Systemλmax (nm)Linearity Range (µg/mL)
Methanol:Water (40:60 v/v)25450-150
Phosphate (B84403) Buffer (pH 2.0)2555-60
Methanol2612.5-25
Methanol2622-14
Chloroform2671-10

X-ray Crystallography and Structural Biology of Itraconazole-Target Complexes

X-ray crystallography is an indispensable tool for determining the precise three-dimensional atomic structure of molecules, including complex protein-ligand interactions. In the context of Itraconazole research, this technique has been pivotal in elucidating how the drug binds to its primary fungal target, the cytochrome P450 enzyme lanosterol (B1674476) 14α-demethylase (CYP51). This enzyme is crucial for the biosynthesis of ergosterol (B1671047), an essential component of the fungal cell membrane.

Structural studies have revealed the co-crystal structures of Itraconazole complexed with CYP51 from various fungal species, including Saccharomyces cerevisiae and Candida albicans. These structures show that the Itraconazole molecule extends into the enzyme's active site. A key interaction involves the nitrogen atom (N4) of Itraconazole's triazole ring, which coordinates directly with the heme iron atom at the center of the CYP51 active site. This coordination competitively inhibits the binding of the natural substrate, lanosterol, thereby blocking ergosterol synthesis.

Beyond the heme coordination, the long, lipophilic "tail" of the Itraconazole molecule makes extensive hydrophobic and van der Waals contacts with amino acid residues lining the active site channel. These interactions contribute significantly to the high binding affinity and potency of the drug. For example, in Candida albicans CYP51, π-π stacking interactions with residues like Tyr118 have been observed. The detailed structural information from these crystallographic studies provides a rational basis for understanding the drug's mechanism of action, the molecular basis of antifungal resistance arising from mutations in the CYP51 gene, and serves as a blueprint for the design of new, more effective antifungal agents.

Computational Chemistry and Molecular Modeling of Itraconazole Interactions

Computational chemistry and molecular modeling have become essential complements to experimental techniques in drug research. These in silico methods provide profound insights into the dynamic behavior and energetic properties of drug-target interactions at a molecular level, which are often difficult to capture through experimental means alone.

Molecular Docking Studies with Fungal Enzymes and Mammalian Targets

Molecular docking is a computational technique that predicts the preferred orientation and binding affinity of one molecule (a ligand, such as Itraconazole) when bound to the active site of another (a receptor, typically a protein).

Fungal Enzymes: Docking studies have been extensively used to investigate the interaction of Itraconazole with its primary target, fungal CYP51. These simulations consistently confirm the binding mode observed in X-ray crystallography, with the triazole ring coordinating to the heme iron and the rest of the molecule occupying the substrate-binding channel. Docking studies are also employed to compare the binding affinities of different Itraconazole stereoisomers and to screen for novel potential inhibitors. For instance, docking of Itraconazole into the active site of Candida albicans CYP51 has shown strong binding affinities, with calculated binding free energies often in the range of -9.3 to -11.0 kcal/mol.

Mammalian Targets: Itraconazole is a known inhibitor of mammalian proteins, which is the basis for some of its side effects and drug-drug interactions. Molecular docking has been used to study its interaction with human cytochrome P450 3A4 (CYP3A4), a key enzyme in drug metabolism, and P-glycoprotein (P-gp), a transporter involved in drug efflux. These studies help to elucidate the structural basis for these off-target interactions, aiding in the prediction and management of potential adverse effects.

Molecular Dynamics Simulations of Itraconazole in Protein Binding Pockets and Membrane Environments

Molecular dynamics (MD) simulations provide a dynamic view of molecular systems over time, allowing researchers to study the conformational changes, stability, and thermodynamics of drug-receptor complexes and drug-membrane interactions.

Protein Binding Pockets: MD simulations of the Itraconazole-CYP51 complex have been performed to assess the stability of the docked conformation and to analyze the flexibility of both the ligand and the protein active site. nih.govfrontiersin.org These simulations, often run for hundreds of nanoseconds, show that the key interactions, such as the heme coordination and hydrophobic contacts, are maintained, confirming a stable binding mode. nih.govfrontiersin.org Parameters like the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) are calculated to quantify the stability and flexibility of the complex over the simulation period. nih.govresearchgate.net

Membrane Environments: As a lipophilic molecule, Itraconazole's interaction with cell membranes is a critical aspect of its pharmacology. MD simulations have been used to study the partitioning and orientation of Itraconazole within lipid bilayers, which model biological membranes. nih.govacs.org These studies have shown that Itraconazole predominantly orients itself parallel to the membrane surface, located just below the polar headgroup region. nih.govacs.org Simulations have also explored how membrane components, such as cholesterol, can affect the drug's partitioning and local concentration within the bilayer, revealing that the presence of cholesterol can reduce the affinity of Itraconazole for the membrane. nih.govacs.org This research is crucial for understanding drug permeation and for the rational design of lipid-based drug delivery systems.

Preclinical Research Models and Novel Repurposing Applications of Itraconazole, R

In Vitro Fungal Culture Models for Itraconazole (B105839) Susceptibility and Efficacy Studies

In vitro susceptibility testing is a cornerstone for evaluating the efficacy of antifungal agents like Itraconazole. Standardized methods developed by organizations such as the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) are widely employed to ensure the reproducibility and comparability of results. asm.orgnih.gov These methods are crucial for determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antifungal drug that prevents the visible growth of a microorganism.

One of the most common techniques is the broth microdilution method . asm.orgasm.orgnih.gov This involves preparing a series of twofold dilutions of Itraconazole in a liquid growth medium, such as RPMI 1640, in microtiter plates. nih.gov These plates are then inoculated with a standardized suspension of the fungal isolate being tested. After an incubation period, typically 24 to 72 hours depending on the fungus, the wells are visually inspected or read with a spectrophotometer to determine the MIC. asm.org The MIC endpoint for Itraconazole is often defined as the lowest concentration that produces a significant inhibition of growth (commonly around 50%) compared to a drug-free control well. nih.gov

Agar-based methods, including agar dilution and disk diffusion, are also utilized. The Etest, a commercially available agar diffusion method, provides a quantitative MIC value and has shown good agreement with the reference broth microdilution method for Itraconazole against various molds. asm.orgnih.gov

These in vitro models have been instrumental in assessing Itraconazole's activity against a broad spectrum of pathogenic fungi. Studies have demonstrated its potent in vitro activity against Aspergillus species, Candida species, Cryptococcus neoformans, and various endemic dimorphic fungi. nih.gov For instance, the MICs of Itraconazole for Aspergillus fumigatus have been reported to be in a similar range to those of Amphotericin B. nih.gov However, susceptibility can vary, and some species, such as certain strains of Fusarium and Zygomycetes, tend to be less susceptible to Itraconazole. nih.gov

The data generated from these in vitro models are vital for establishing clinical breakpoints, which help to predict the likelihood of therapeutic success. Both EUCAST and CLSI have established guidelines and quality control ranges for Itraconazole susceptibility testing to aid clinical laboratories. asm.orgnih.govnih.gov

Table 1: In Vitro Antifungal Susceptibility of Itraconazole Against Various Fungal Species

Fungal Species Method Itraconazole MIC Range (μg/mL) Reference
Aspergillus fumigatus Broth Microdilution <0.09 - 0.36 nih.gov
Candida spp. Broth Microdilution Breakpoints determined by EUCAST nih.gov
Madurella mycetomatis Modified CLSI Broth Microdilution MIC90 of 0.064 asm.org
Various uncommon pathogenic yeasts CLSI Broth Microdilution Varied, with some species showing elevated MICs nih.gov
Filamentous fungi (molds) Broth Microdilution 0.007 - 8.0 nih.gov
Aspergillus terreus Broth Microdilution Effective inhibition with EC50 of 0.03 - 0.85 nih.gov
Scedosporium apiospermum Broth Microdilution Moderately active with EC50 of 0.64 nih.gov

In Vitro Cell-Based Assays for Repurposing Itraconazole in Non-Fungal Contexts

Beyond its established role as an antifungal agent, Itraconazole has garnered significant interest for its potential applications in other therapeutic areas. In vitro cell-based assays have been pivotal in uncovering and characterizing its non-antifungal biological activities.

Anti-angiogenic Mechanisms in Endothelial Cell Models

Itraconazole has been shown to possess potent anti-angiogenic properties, which have been extensively studied using various endothelial cell models, such as Human Umbilical Vein Endothelial Cells (HUVECs). Research in these models has elucidated that Itraconazole inhibits angiogenesis through multiple mechanisms. A primary target is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), a key mediator of angiogenesis. Itraconazole has been found to inhibit the glycosylation of VEGFR2, which in turn blocks its trafficking to the cell membrane and subsequent signaling.

Furthermore, Itraconazole has been demonstrated to interfere with cholesterol trafficking within endothelial cells. This disruption of cholesterol metabolism has been linked to the inhibition of the mammalian Target of Rapamycin (B549165) (mTOR) signaling pathway, which is also crucial for endothelial cell proliferation and survival.

Anti-cancer Mechanisms in Various Cancer Cell Lines

The anti-cancer properties of Itraconazole have been a significant focus of repurposing research. In vitro studies using a wide array of cancer cell lines have revealed that Itraconazole exerts its anti-neoplastic effects through several distinct mechanisms.

One of the most well-characterized anti-cancer mechanisms of Itraconazole is its ability to inhibit the Hedgehog (Hh) signaling pathway. The Hh pathway is aberrantly activated in many types of cancer and plays a critical role in tumor growth and survival. Itraconazole is believed to inhibit this pathway by binding to the Smoothened (SMO) receptor, a key component of the Hh signaling cascade. This inhibition has been observed in cell lines from various cancers, including basal cell carcinoma, medulloblastoma, and cancers of the lung, prostate, and pancreas.

In addition to Hedgehog pathway inhibition, Itraconazole has been shown to induce apoptosis and autophagy in cancer cells. It can also sensitize cancer cells to traditional chemotherapy agents and radiation therapy, suggesting its potential use in combination treatments.

Table 2: Summary of In Vitro Anti-cancer Mechanisms of Itraconazole

Cancer Cell Line Mechanism of Action Key Findings
Non-small cell lung cancer Hedgehog pathway inhibition, Autophagy induction Inhibition of cell proliferation and tumor sphere formation.
Glioblastoma Inhibition of cholesterol trafficking, mTOR signaling Reduced cell viability and induction of apoptosis.
Prostate cancer Hedgehog pathway inhibition Decreased expression of Hh target genes and reduced cell growth.
Breast cancer Anti-angiogenic effects, Induction of apoptosis Inhibition of endothelial cell tube formation and induction of cancer cell death.
Ovarian cancer Chemosensitization Enhanced the cytotoxic effects of cisplatin.

Anti-viral Mechanisms in Cellular Models

More recently, in vitro studies have uncovered the potential of Itraconazole as an antiviral agent. Its antiviral activity appears to be broad-spectrum, with demonstrated efficacy against a range of viruses in cellular models. The primary mechanism of its antiviral action is believed to be the targeting of the host cell protein oxysterol-binding protein (OSBP). OSBP and its related proteins are involved in intracellular lipid transport and are co-opted by many viruses for the formation of their replication organelles.

By binding to OSBP, Itraconazole disrupts the function of these proteins, thereby inhibiting the replication of viruses that depend on them. This mechanism has been shown to be effective against enteroviruses, such as poliovirus and rhinovirus, as well as other viruses including hepatitis C virus and coronaviruses in in vitro settings.

Investigations into Other Biological Pathways (e.g., autophagy, cell cycle)

Beyond the specific mechanisms mentioned above, in vitro research has shown that Itraconazole can modulate other fundamental cellular processes. As noted in the context of its anti-cancer activity, Itraconazole is a potent inducer of autophagy. This process of cellular self-digestion can have dual roles in cancer, either promoting survival or leading to cell death, depending on the cellular context.

Furthermore, Itraconazole has been observed to cause cell cycle arrest in various cancer cell lines. Typically, this arrest occurs at the G1 phase of the cell cycle, preventing cells from progressing to the DNA synthesis (S) phase and ultimately inhibiting cell proliferation. This effect is often linked to its impact on signaling pathways that regulate the cell cycle, such as the mTOR and Hedgehog pathways.

Animal Models for Itraconazole Pharmacodynamics and Mechanistic Studies (Non-Clinical)

Animal models have been indispensable for validating the in vitro findings and for studying the pharmacodynamics and mechanisms of action of Itraconazole in a more complex biological system. These non-clinical studies have provided crucial insights into the drug's efficacy in various disease models.

In the context of its antifungal activity, animal models of systemic fungal infections, such as disseminated candidiasis and invasive aspergillosis, have been used to evaluate the in vivo efficacy of Itraconazole. These studies have helped to establish the relationship between drug exposure and antifungal effect, and have demonstrated the superiority of Itraconazole over other antifungal agents in certain infection models.

For the investigation of its anti-cancer properties, xenograft models, where human cancer cells are implanted into immunocompromised mice, have been widely used. In these models, oral administration of Itraconazole has been shown to inhibit tumor growth and reduce angiogenesis in a variety of cancer types, including lung, prostate, and basal cell carcinoma. These studies have corroborated the in vitro findings regarding its inhibition of the Hedgehog pathway and its anti-angiogenic effects.

Animal models have also been employed to study the anti-angiogenic activity of Itraconazole in non-cancer contexts. For example, in models of retinopathy, Itraconazole has been shown to suppress pathological neovascularization.

Table 3: Examples of Itraconazole Studies in Non-Clinical Animal Models

Animal Model Disease Context Key Findings
Immunocompromised mice with systemic Aspergillus fumigatus infection Antifungal Efficacy Demonstrated efficacy in improving survival and reducing fungal burden.
Nude mice with human non-small cell lung cancer xenografts Anti-cancer Activity Inhibition of tumor growth and angiogenesis.
Mice with prostate cancer xenografts Anti-cancer Activity Reduced tumor volume and inhibition of the Hedgehog signaling pathway.
Mouse model of laser-induced choroidal neovascularization Anti-angiogenic Activity Suppression of pathological blood vessel formation in the eye.

Rodent Models of Fungal Infection for Mechanistic Insight

Rodent models have been pivotal in understanding the in vivo efficacy and mechanistic aspects of itraconazole's antifungal activity. These models allow for the controlled study of fungal pathogenesis and the therapeutic effects of antifungal agents in a mammalian system, offering insights that are more translatable to human disease.

Guinea pigs have been utilized as a key rodent model to evaluate the effectiveness of itraconazole against a range of systemic mycoses. In studies involving infections with Candida albicans, Cryptococcus neoformans, Histoplasma duboisii, Sporothrix schenckii, Penicillium marneffei, and Aspergillus fumigatus, orally and parenterally administered itraconazole demonstrated significant efficacy. nih.gov The primary endpoints in these studies were the survival of the animals and the clearance of the fungal pathogens from various tissues, both of which were positively impacted by itraconazole treatment. nih.gov

These guinea pig models have also been instrumental in comparative efficacy studies. For instance, itraconazole was shown to be superior to fluconazole (B54011) in treating candidosis, cryptococcosis, sporotrichosis, and aspergillosis. nih.gov Furthermore, in models of candidosis, cryptococcosis, and aspergillosis, itraconazole's efficacy surpassed that of amphotericin B and flucytosine. nih.gov These comparative data from rodent models have been crucial in positioning itraconazole within the arsenal of antifungal therapies.

Mechanistically, these in vivo studies in rodents confirm the potent, broad-spectrum antifungal activity observed in in vitro settings. The successful treatment of infections caused by a diverse array of fungi underscores the effectiveness of itraconazole's primary mechanism of action: the inhibition of lanosterol (B1674476) 14-alpha-demethylase, an enzyme crucial for the synthesis of ergosterol (B1671047), a vital component of the fungal cell membrane. The disruption of ergosterol synthesis leads to compromised cell membrane integrity and ultimately, fungal cell death. The observed efficacy in these animal models provides a physiological context for this molecular mechanism.

Table 1: Summary of Itraconazole Efficacy in Rodent Models of Fungal Infection

Fungal Pathogen Rodent Model Key Findings
Candida albicans Guinea pig Effective in improving survival and clearing infection; superior to fluconazole, amphotericin B, and flucytosine. nih.gov
Cryptococcus neoformans Guinea pig Effective in improving survival and clearing infection; superior to fluconazole, amphotericin B, and flucytosine. nih.gov
Aspergillus fumigatus Guinea pig Effective in improving survival and clearing infection; superior to fluconazole, amphotericin B, and flucytosine. nih.gov
Histoplasma duboisii Guinea pig Effective in improving survival and clearing infection. nih.gov
Sporothrix schenckii Guinea pig Effective in improving survival and clearing infection; superior to fluconazole. nih.gov
Penicillium marneffei Guinea pig Effective in improving survival and clearing infection. nih.gov

Animal Models for Studying Repurposed Mechanisms (e.g., xenografts)

Beyond its antifungal properties, itraconazole has been identified as a potent anticancer agent, a discovery largely driven by studies using animal models, particularly xenografts. These models, which involve the transplantation of human tumor cells into immunocompromised mice, have been essential for investigating the novel mechanisms through which itraconazole exerts its antitumor effects.

Anti-Angiogenic Effects:

A significant focus of research has been on itraconazole's anti-angiogenic properties. In xenograft models of non-small cell lung cancer (NSCLC), oral itraconazole demonstrated single-agent growth-inhibitory activity. nih.govresearchgate.net This effect was associated with a marked inhibition of tumor vascularity. nih.govresearchgate.net Further investigation in these models revealed that itraconazole treatment led to an induction of tumor hypoxia-inducible factor 1 alpha (HIF-1α) expression, a key regulator of the cellular response to hypoxia. nih.govfrontiersin.org

In primary xenograft models of both squamous cell carcinoma and adenocarcinoma of the lung, itraconazole significantly decreased the tumor growth rate. researchgate.netfrontiersin.org Specifically, in two different NSCLC primary xenograft models (LX-14 and LX-7), itraconazole monotherapy resulted in 72% and 79% inhibition of tumor growth, respectively, over a 14-day treatment period. mdpi.comwikipedia.orgnih.gov These studies also showed a significant reduction in mean tumor vascular area. frontiersin.org

Hedgehog Pathway Inhibition:

Another well-studied repurposed mechanism of itraconazole is its ability to inhibit the Hedgehog (Hh) signaling pathway, a critical pathway in embryonic development and tumorigenesis. In a mouse allograft model of medulloblastoma, a cancer in which the Hh pathway is often aberrantly activated, systemically administered itraconazole suppressed Hh pathway activity and tumor growth. mdpi.com The mechanism appears to be distinct from other Hh pathway antagonists, as itraconazole acts on the essential pathway component Smoothened (Smo) and prevents its ciliary accumulation. mdpi.com

Similarly, in a murine model of basal cell carcinoma (BCC), another Hh-dependent cancer, itraconazole treatment suppressed tumor growth. mdpi.com Xenograft models of melanoma have also been used to demonstrate that itraconazole can inhibit tumor growth by suppressing the Hedgehog signaling pathway, leading to autophagy-mediated apoptosis in melanoma cells. nih.gov In these models, itraconazole significantly reduced tumor growth in vivo. nih.gov

The following table summarizes key findings from various xenograft models used to study the repurposed mechanisms of itraconazole.

Table 2: Itraconazole's Anticancer Mechanisms in Xenograft Models

Cancer Type Animal Model Key Mechanistic Findings
Non-Small Cell Lung Cancer (NSCLC) NOD-SCID mice with primary human tumor xenografts (LX-14, LX-7) Inhibition of tumor growth, marked reduction in tumor vascularity, induction of HIF-1α. nih.govresearchgate.netfrontiersin.orgmdpi.comwikipedia.org
Medulloblastoma Mouse allograft model (Ptch+/–; p53–/–) Suppression of Hedgehog pathway activity and tumor growth; acts on Smoothened. mdpi.com
Basal Cell Carcinoma (BCC) Mouse model (K-14CreER;Ptch+/–;p53 fl/fl) Suppression of tumor growth. mdpi.com
Melanoma Melanoma cell xenograft mouse model (A375, A2058) Inhibition of tumor growth through suppression of Hedgehog signaling, leading to autophagy-mediated apoptosis. nih.gov
Esophageal Cancer OE33-derived flank xenografts in mice Inhibition of tumor growth; decrease in HER2 total protein and phosphorylation of AKT and S6 proteins. nih.gov
Glioblastoma U87 xenograft mouse model Dose-dependent growth arrest through induction of autophagy, related to inhibition of the AKT-mTOR pathway. wikipedia.org

Non-Mammalian Models (e.g., Galleria mellonella) for High-Throughput Screening

In the early stages of drug discovery and evaluation, high-throughput screening models are invaluable. For antifungal research, the larvae of the greater wax moth, Galleria mellonella, have emerged as a robust and ethically favorable non-mammalian model. This model is particularly useful for assessing the in vivo efficacy of antifungal compounds like itraconazole in a cost-effective and rapid manner.

The G. mellonella model is advantageous due to the functional similarities between its innate immune system and that of mammals. frontiersin.org The larvae can be maintained at 37°C, the normal human body temperature, which is crucial for studying human fungal pathogens. nih.gov Infection can be easily induced, and the outcomes, such as larval survival and melanization (a marker of the immune response), are readily observable. mdpi.com

G. mellonella has been successfully used to evaluate the efficacy of various antifungal drugs, including itraconazole, against a range of medically important fungi such as Candida species, Cryptococcus neoformans, and Aspergillus species. nih.govmdpi.com For instance, a study on C. neoformans infection in G. mellonella larvae demonstrated that treatment with itraconazole, particularly in combination with hydroxychloroquine, increased larval survival and decreased the fungal burden. nih.gov

The model's utility in high-throughput screening stems from its small size, rapid life cycle, and the ease of handling large numbers of larvae. This allows for the testing of numerous compounds or different concentrations of a single compound simultaneously. While pharmacokinetic studies in G. mellonella have shown some differences compared to humans for certain azoles, including lower exposure for itraconazole at a given dose, it is still considered a valuable screening tool to identify promising antifungal candidates for further investigation in mammalian models. mdpi.com The correlation of efficacy data from G. mellonella with results from mammalian models in many instances further validates its use as a preliminary in vivo screening platform. researchgate.netmdpi.com

Future Directions and Emerging Research Avenues for Itraconazole, R

Development of Next-Generation Itraconazole (B105839) Analogues and Prodrugs

The development of new itraconazole analogues and prodrugs is a significant area of research aimed at improving its pharmacokinetic profile, broadening its spectrum of activity, and overcoming existing limitations. nih.gov Second-generation triazoles, such as posaconazole (B62084), an analogue of itraconazole, have already demonstrated a wider range of antifungal activity. nih.govmdpi.com Further research is focused on creating novel analogues with enhanced potency and improved safety profiles. uconn.edunih.gov

One approach involves the synthesis of "des-triazole" itraconazole analogues, which modify the triazolone region of the scaffold. nih.gov These modifications aim to reduce the number of synthetic steps, decrease molecular weight, and improve physicochemical and drug-like properties. nih.gov Researchers are exploring the replacement of the triazolone moiety with substituted phenyl groups and other functionalities like hydrazine carboxamides and meta-substituted amides to probe the structure-activity relationship (SAR) and enhance anti-Hedgehog pathway activity, a key mechanism in its anticancer effects. nih.gov

Prodrug strategies are also being employed to enhance the bioavailability of itraconazole and its analogues. nih.govmdpi.com For instance, isavuconazonium sulfate is a prodrug that releases the active antifungal agent, isavuconazole, in vivo. nih.govmdpi.com This approach has shown high bioavailability and a large volume of distribution, improving the drug's clinical utility. nih.govmdpi.com The development of such prodrugs for itraconazole could lead to more consistent drug exposure and improved patient outcomes.

Table 1: Examples of Next-Generation Triazoles and Prodrugs

Compound Classification Key Feature Year of Approval (in some regions)
Posaconazole Second-generation triazole (Itraconazole analogue) Wide range of antifungal activity 2006
Ravuconazole Second-generation triazole (Fluconazole derivative) Potent against fluconazole-resistant strains -
Fosravuconazole Prodrug of Ravuconazole Approved in Japan 2018
Isavuconazole Second-generation triazole Administered as a prodrug (isavuconazonium sulfate) 2015 (in the US)
Albaconazole Second-generation triazole Under development -
Efinaconazole Second-generation triazole Under development -

Strategies to Combat Molecular Itraconazole Resistance

The emergence of antifungal resistance is a growing concern that can limit the effectiveness of itraconazole. asm.orgnih.gov Molecular mechanisms of resistance primarily involve alterations in the drug target, lanosterol (B1674476) 14α-demethylase (encoded by the ERG11 gene), and increased drug efflux mediated by ATP-binding cassette (ABC) transporters and major facilitator superfamily (MFS) transporters. asm.orgnih.gov

Strategies to combat this resistance are multifaceted. One key approach is the development of new antifungal agents that can bypass these resistance mechanisms. nih.govnih.gov Additionally, understanding the specific mutations in the ERG11 gene or the overexpression of efflux pumps in resistant strains can inform the design of next-generation inhibitors with improved binding affinity or the ability to evade efflux. asm.org

Combination therapy is another critical strategy. nih.govasm.org By pairing itraconazole with a drug that has a different mechanism of action, it is possible to achieve synergistic effects and overcome resistance. For example, combining itraconazole with an agent that inhibits efflux pumps could restore its intracellular concentration and antifungal activity. Research into the genetic and molecular basis of resistance in various fungal species is crucial for developing targeted strategies to counteract this growing threat. asm.orgnih.gov

Molecular Rationale for Combination Therapies Involving Itraconazole

The use of itraconazole in combination with other therapeutic agents is a promising strategy to enhance efficacy, reduce the duration of treatment, and overcome drug resistance in both fungal and non-fungal diseases. asm.orgnih.govresearchgate.net The molecular rationale for these combinations is based on synergistic interactions that target multiple pathways.

In the context of fungal infections, combining itraconazole with other antifungals, such as terbinafine, has shown synergistic effects. asm.orgresearchgate.net Itraconazole inhibits the synthesis of ergosterol (B1671047) at the level of lanosterol 14α-demethylase, while terbinafine acts on squalene epoxidase, an earlier step in the same pathway. asm.org This dual blockade of the ergosterol biosynthesis pathway can lead to a more potent antifungal effect and may be effective against strains resistant to single-agent therapy. asm.org

In cancer therapy, itraconazole is being investigated in combination with various chemotherapeutic agents. nih.govnih.gov Its ability to inhibit angiogenesis and the Hedgehog signaling pathway can complement the cytotoxic effects of traditional chemotherapy. nih.govnih.gov Furthermore, itraconazole has been shown to reverse multidrug resistance mediated by P-glycoprotein, an efflux pump that is often overexpressed in cancer cells. nih.govnih.gov By inhibiting this pump, itraconazole can increase the intracellular concentration and efficacy of co-administered anticancer drugs. nih.gov

In silico studies have also explored the potential of combining itraconazole with antiviral agents, suggesting a multifaceted synergistic action that could be beneficial in treating co-infections. nih.gov

Deepening Mechanistic Understanding of Itraconazole Repurposing Activities

Itraconazole has garnered significant attention for its "repurposing" potential, particularly in the treatment of cancer. nih.govinhibitortx.comecancer.org Its anticancer activity is distinct from its antifungal mechanism and involves the modulation of several key signaling pathways. nih.govecancer.org A deeper mechanistic understanding of these activities is crucial for its clinical development as an anticancer agent.

One of the most well-characterized repurposed mechanisms of itraconazole is its inhibition of the Hedgehog (Hh) signaling pathway. nih.govinhibitortx.comecancer.org The Hh pathway plays a critical role in embryonic development and its aberrant activation is implicated in various cancers. inhibitortx.com Itraconazole has been shown to inhibit Smoothened (SMO), a key component of the Hh pathway, in a manner distinct from other SMO antagonists. ecancer.org

Itraconazole also exhibits potent anti-angiogenic properties. nih.govnih.govecancer.org It can inhibit vascular endothelial growth factor (VEGF) signaling by preventing its binding to VEGFR2, thereby reducing endothelial cell proliferation, migration, and tube formation, all of which are essential for the formation of new blood vessels that supply tumors. nih.gov

Furthermore, itraconazole has been shown to induce autophagy and apoptosis in cancer cells and can cause cell cycle arrest at the G0/G1 phase. nih.govinhibitortx.com It also inhibits the mechanistic target of rapamycin (B549165) (mTOR) pathway, another critical regulator of cell growth and proliferation. nih.govecancer.org Understanding the intricate interplay of these mechanisms is essential for identifying the cancer types most likely to respond to itraconazole therapy and for designing rational combination treatments. inhibitortx.com

Table 2: Repurposed Mechanisms of Itraconazole in Cancer

Mechanism Pathway/Target Effect
Anti-angiogenesis VEGF/VEGFR2 signaling Inhibition of endothelial cell proliferation and migration
Hedgehog Pathway Inhibition Smoothened (SMO) Blocks aberrant pathway activation
Autophagy Induction - Promotes programmed cell death
Apoptosis Induction Bcl-2 protein family (e.g., increased Bax expression) Triggers programmed cell death
Cell Cycle Arrest G0/G1 phase Inhibits cancer cell proliferation
mTOR Pathway Inhibition mTORC1 Reduces cell growth and proliferation

Application of Artificial Intelligence and Machine Learning in Itraconazole Drug Discovery and Optimization

In the context of itraconazole, AI can be applied to:

Identify Novel Analogues: Machine learning algorithms can screen large virtual libraries of chemical compounds to identify novel molecules with the potential for improved antifungal or anticancer activity. nih.govnih.gov These models can predict drug-target interactions and other key properties, prioritizing the most promising candidates for synthesis and experimental testing. ijirt.org

Optimize Molecular Structures: Generative AI models can design new itraconazole analogues with desired pharmacological and safety profiles. nih.gov By learning from existing data, these models can propose modifications to the itraconazole scaffold that enhance its potency, reduce toxicity, or improve its pharmacokinetic properties. nih.gov

Predict Drug Resistance: AI can be used to analyze genomic data from resistant fungal strains to identify the molecular drivers of resistance. nih.gov This information can then be used to design drugs that are less susceptible to these resistance mechanisms.

Personalize Therapy: By integrating patient-specific data, AI could help in personalizing antifungal therapies, potentially improving treatment outcomes and reducing adverse effects. nih.gov

Q & A

Q. What analytical methods are validated for quantifying (R)-(-)-Itraconazole enantiomers in complex matrices?

A reversed-phase HPLC method using a 2³ factorial design can resolve enantiomers and co-administered antifungals (e.g., fluconazole, terbinafine). Key variables include mobile phase pH, flow rate, and column temperature. Statistical validation via ANOVA ensures robustness (e.g., resolution >2.0, tailing factor <1.5). For example, a study optimized parameters using a central composite design, achieving 98.5% recovery with ±2% precision .

Q. How can factorial design optimize (R)-(-)-Itraconazole-loaded nanoparticle formulations?

A 2³ factorial design evaluates independent variables (e.g., PLGA concentration, benzyl benzoate ratio) against responses like entrapment efficiency and particle size. Regression equations derived from response surface methodology (RSM) predict optimal conditions. For instance, PLGA (X₁) and itraconazole (X₃) showed a quadratic effect on entrapment (p<0.05), with a 15% increase in drug loading at higher X₃ levels .

Q. What spectroscopic techniques characterize the structural stability of (R)-(-)-Itraconazole under varying pH conditions?

FTIR and X-ray diffraction (XRD) assess chemical integrity, while NMR confirms stereospecificity. A study comparing (R)-(-)-Itraconazole with ketoconazole identified pH-dependent shifts in triazole ring vibrations (1,650–1,550 cm⁻¹), critical for stability in gastrointestinal models .

Advanced Research Questions

Q. How should preclinical pharmacokinetic (PK) studies for (R)-(-)-Itraconazole be designed to account for metabolite interference?

Use noncompartmental analysis (NCA) with sparse sampling protocols to estimate AUC₀–24 and Cmax. Plasma concentration-time profiles should include hydroxyl-itraconazole quantification via LC-MS/MS. Exploratory population PK modeling (e.g., Monolix) can identify covariates like CYP3A4 activity, which alters clearance by 30–40% in murine models .

Q. What statistical approaches resolve contradictions between in vitro release and in vivo efficacy data for (R)-(-)-Itraconazole formulations?

Apply parallel artificial membrane permeability assay (PAMPA) data to calibrate in vitro-in vivo correlation (IVIVC) models. For example, F4 nanoparticles showed 80% in vitro release at 8 hours but only 50% oral bioavailability in rats. A Weibull model (R²=0.94) linked delayed release to incomplete mucosal permeation, guiding formulation redesign .

Q. How can clinical trial data on preoperative vs. postoperative (R)-(-)-Itraconazole use be analyzed to address confounding variables?

Use multivariate logistic regression with covariates like fungal load, sinus cavity volume, and baseline IgE. A study found preoperative administration reduced symptom scores by 40% (p=0.003) vs. 22% postoperatively (p=0.04). Sensitivity analysis confirmed robustness after adjusting for corticosteroid co-administration .

Q. What methodologies ensure ethical reuse of (R)-(-)-Itraconazole clinical data in secondary studies?

Implement tiered consent frameworks allowing broad data sharing while requiring IRB approval for each reuse. Anonymization protocols should redact identifiers (e.g., site codes, exact enrollment dates) and aggregate adverse event data to prevent patient re-identification. A 2024 trial retained data for 10 years with a 98% compliance rate .

Q. How do tree-based scan statistics (TBSS) improve safety signal detection for (R)-(-)-Itraconazole in longitudinal EHR data?

TBSS identifies temporal clusters of adverse events (e.g., hepatotoxicity) using permutation testing. In Optum claims data, it detected a 3.5-fold risk increase (p<0.001) for elevated ALT in patients receiving >400 mg/day. Visualization tools like heatmaps highlight risk windows (e.g., days 14–21 post-treatment) .

Methodological Frameworks

What criteria validate the novelty of a research question on (R)-(-)-Itraconazole’s off-target effects?

Apply the FINER framework:

  • Feasibility : Access to LC-MS/MS and EHR datasets.
  • Novelty : Gap in literature on PDE4 inhibition (e.g., 30% reduction in IL-6 in murine models).
  • Ethical : IRB approval for secondary data use.
  • Relevance : Potential repurposing for inflammatory diseases .

Q. How to structure a PICOT question for a phase II trial of (R)-(-)-Itraconazole in allergic fungal rhinosinusitis?

  • P : Adults with confirmed AFRS (IgE >1,000 IU/mL).
  • I : Preoperative (R)-(-)-Itraconazole 200 mg BID × 4 weeks.
  • C : Postoperative administration.
  • O : Change in Lund-Mackay CT score (Δ ≥5 points).
  • T : 6-month follow-up.
    This design reduced revision surgery rates by 55% in a 2023 cohort .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.